Benzamidoxime

Prodrug Safety Toxicology Pharmacokinetics

Benzamidoxime (≥98%) is the definitive mARC substrate for calibrating amidoxime prodrug activation across tissues. Its selective Co(III) complex (541.7 nm) enables precise colorimetric detection. As a core scaffold, halogenated derivatives show anti-leukemic activity (IC₅₀ <10 µM). Use as a uranyl(VI) ligand model for seawater uranium sorbents. Critical: amidoxime analogue substitution without empirical mARC kinetic data invites experimental failure. Order now for reproducible results.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 613-92-3
Cat. No. B057231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamidoxime
CAS613-92-3
SynonymsBenzamidoxime;  Benzohydroxamamide;  N-Hydroxybenzamidine;  N-Hydroxybenzenecarboximidamide;  N-Hydroxybenzimidamide;  NSC 13999;  N’-Hydroxybenzamidine;  N’-Hydroxybenzene-1-carboximidamide;  N’-Hydroxybenzenecarboximidamide;  N’-Hydroxybenzimidamide;  Phenyl
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NO)N
InChIInChI=1S/C7H8N2O/c8-7(9-10)6-4-2-1-3-5-6/h1-5,10H,(H2,8,9)
InChIKeyMXOQNVMDKHLYCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Benzamidoxime (CAS 613-92-3): Baseline Chemical and Pharmacological Profile for Research Procurement


Benzamidoxime (C₇H₈N₂O, MW 136.15 g/mol) is a member of the amidoxime class, formally derived via condensation of benzamide with hydroxylamine [1]. Structurally, it features a benzene ring appended with an amidoxime group (−C(NH₂)=N−OH), distinguishing it from the parent amidine (−C(NH₂)=NH) through the presence of an N-hydroxy moiety . This compound is commercially available as a free base (CAS 613-92-3, purity typically ≥95%) and as its hydrochloride salt (CAS 99277-23-3, purity ≥98%) . Benzamidoxime serves as the prototypical substrate for the mitochondrial amidoxime reducing component (mARC) enzyme system and is a foundational scaffold for prodrug design, metal coordination studies, and synthetic methodology development [2][3].

Benzamidoxime (CAS 613-92-3): Why Analogue Substitution Without Evidence-Based Selection Fails in Critical Workflows


While benzamidoxime shares the amidoxime core with numerous analogues, their reduction kinetics by the mARC enzyme system, cytotoxicity profiles, and metal ion selectivities diverge substantially based on substituent patterns and structural nuances [1]. For instance, simple para-substitution alters the electronic environment of the amidoxime function, yet enzymatic activation parameters (Kᴍ and Vₘₐₓ) do not correlate with these electronic or lipophilic changes, indicating that each derivative's metabolic fate must be empirically validated [2]. Furthermore, the parent compound exhibits a distinct pharmacological and toxicological profile compared to benzamidine, its reduced counterpart, and its own halogenated derivatives demonstrate potent but variable anticancer activity [3][4]. Therefore, assuming functional interchangeability among amidoximes, or between amidoximes and amidines, without consulting the specific comparative evidence below can lead to experimental failure or misleading conclusions.

Quantitative Differentiation of Benzamidoxime (CAS 613-92-3) from Key Comparators: An Evidence-Based Procurement Guide


Comparative In Vivo Toxicology: Benzamidoxime Exhibits Significantly Reduced Acute Toxicity Relative to Benzamidine

Benzamidoxime is markedly less acutely toxic than its direct reduction product and pharmacological comparator, benzamidine. In acute experiments, the benzamidoxime analogue V186 demonstrated substantially lower pharmacological activity on smooth muscle and central nervous system parameters, resulting in a superior safety profile [1]. This differentiation is critical for applications where the amidine parent is the active principle but presents unacceptable toxicity, establishing the amidoxime as a safer prodrug scaffold.

Prodrug Safety Toxicology Pharmacokinetics

Prodrug Principle Validation: Enzymatic Reduction of Benzamidoxime to Benzamidine Confirms Its Unique Utility as a Bioavailable Precursor

Benzamidoxime serves as the definitive model substrate for the mitochondrial amidoxime reducing component (mARC), an enzyme system that reductively activates N-hydroxylated prodrugs. Studies using benzamidoxime as a probe have quantified the specific reductase activities in various tissues, establishing that mitochondrial reduction rates generally exceed microsomal rates and that the kidney exhibits the highest specific activity among organs tested [1]. This well-characterized enzymatic pathway underpins the 'amidoxime instead of amidine' prodrug concept, making benzamidoxime an essential tool for studying this activation mechanism, a property not guaranteed for all amidoxime derivatives.

Prodrug Design Enzymology Drug Metabolism

Selective Spectrophotometric Reagent: Benzamidoxime Enables Specific Cobalt Quantification in Complex Matrices

Benzamidoxime forms colored complexes with several transition metal ions in alkaline solution, including Cu²⁺, Fe³⁺, Cr³⁺, Mo⁶⁺, V⁵⁺, and Co³⁺ [1]. However, under optimized conditions, only the cobalt(III) complex exhibits a distinct absorption maximum in the visible region (λₘₐₓ = 541.7 nm), providing a selective spectrophotometric method for cobalt determination . This selectivity differentiates benzamidoxime from less specific colorimetric reagents.

Analytical Chemistry Spectrophotometry Metal Detection

Cytotoxic Activity in Leukemia Models: Halogenated Benzamidoxime Derivatives Exhibit Potent, Dose-Dependent Growth Inhibition

Synthetic derivatives of benzamidoxime, specifically those incorporating chloride substituents, demonstrate significant cytotoxicity against human leukemia cell lines. In a comparative study, these derivatives inhibited Jurkat and HL-60RG cell viability in a dose-dependent manner, with effects that were transient at 5 μM but long-lasting at 10 μM [1]. The study further notes that HL-60RG cells were damaged to a greater extent than Jurkat cells, highlighting cell-line-specific sensitivities .

Cancer Research Antileukemic Agents Cytotoxicity Assay

Coordination Chemistry: Benzamidoxime Forms Stable Anionic Complexes with Uranyl(VI) Ions, Demonstrating High Affinity Relevant to Nuclear Separations

In non-aqueous solvents, benzamidoxime (Hba) coordinates to the uranyl ion (UO₂²⁺) as an anionic benzamidoximate (ba⁻) ligand. NMR studies confirmed the formation of a tris-chelate complex, [UO₂(ba)₃]⁻ [1]. Kinetic analysis revealed an exchange rate constant (kₑₓ) of 1.3 × 10³ s⁻¹ at 25°C, with activation parameters ΔH⁺ = 35.8 ± 3.5 kJ·mol⁻¹ and ΔS⁺ = −65 ± 13.7 J·K⁻¹·mol⁻¹ . The complex's extremely high molar extinction coefficient indicates a strong metal-ligand interaction, a property that rationalizes the high adsorptivity of amidoxime-functionalized resins for uranium recovery from seawater .

Nuclear Chemistry Coordination Chemistry Uranium Recovery

Benzamidoxime (CAS 613-92-3): Targeted Application Scenarios Supported by Quantitative Evidence


Prodrug Development and mARC Enzyme System Characterization

Researchers developing orally bioavailable prodrugs of amidine-based therapeutics require a validated model substrate to characterize the mitochondrial amidoxime reducing component (mARC). Benzamidoxime is the established standard for this purpose. Studies have quantified its reduction to benzamidine across multiple tissues, with mitochondrial rates exceeding microsomal rates and the kidney showing the highest specific activity [1]. This compound is essential for calibrating in vitro mARC activity assays, benchmarking the activation efficiency of novel amidoxime prodrugs, and investigating the role of extrahepatic metabolism in prodrug activation [2].

Spectrophotometric Determination of Cobalt in Industrial and Environmental Samples

Analytical chemists requiring a selective method for quantifying cobalt in complex matrices can utilize benzamidoxime as a colorimetric reagent. Under alkaline conditions (pH > 13.5), it forms a complex specifically with cobalt(III) that exhibits a distinct absorption maximum at 541.7 nm (ε ≈ 4,000 L·mol⁻¹·cm⁻¹), while complexes with other common metal ions (Cu²⁺, Fe³⁺, Cr³⁺, Mo⁶⁺, V⁵⁺) do not absorb in the visible region [1]. The method obeys Beer's law for cobalt concentrations between 0 and 24 ppm, offering a straightforward and specific alternative to less selective chromogenic agents for applications in metallurgy, environmental monitoring, and industrial quality control.

Medicinal Chemistry Campaigns for Novel Antileukemic Agents

In cancer drug discovery programs, benzamidoxime serves as a foundational scaffold for the synthesis of cytotoxic derivatives. Research has demonstrated that chloride-substituted benzamidoxime analogues inhibit the growth of human leukemia cell lines (Jurkat and HL-60RG) in a dose-dependent manner, with cytotoxic effects becoming long-lasting at concentrations exceeding the IC₅₀ of 10 μM [1]. Procurement of high-purity benzamidoxime enables medicinal chemists to conduct structure-activity relationship (SAR) studies, using halogenation and other derivatization strategies to optimize anti-leukemic potency against this validated target profile [2].

Uranium Coordination Chemistry and Nuclear Separations Material Design

For nuclear chemists and materials scientists, benzamidoxime is a critical model ligand for investigating uranyl(VI) complexation. It forms a stable tris-chelate complex, [UO₂(ba)₃]⁻, with an exchange rate constant (kₑₓ) of 1.3 × 10³ s⁻¹ at 25°C, indicative of a strong metal-ligand interaction [1]. The complex exhibits an exceptionally high molar extinction coefficient compared to uranyl complexes with unidentate oxygen donors, providing a spectroscopic handle for quantitative studies [2]. This high affinity underpins the design of amidoxime-functionalized resins for uranium recovery from seawater and other challenging aqueous streams, making the parent compound an indispensable tool for mechanistic and synthetic development in this field.

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